Cas no 37110-15-9 ((E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine)

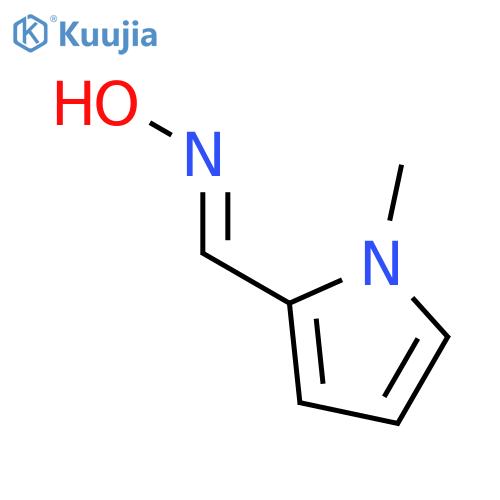

37110-15-9 structure

商品名:(E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine

(E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine 化学的及び物理的性質

名前と識別子

-

- (E)-N-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)methanimine

- 1-Methyl-1H-pyrrole-2-carbaldehyde oxime

- (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine

- AKOS005071032

- 37110-15-9

- SCHEMBL4890466

- NSC-191942

- NSC191942

- 37110-16-0

- 1H-Pyrrole-2-carboxaldehyde,1-methyl-,oxime(9CI)

- F2189-0168

- (hydroxyimino)(1-methylpyrrol-2-yl)methane

- ALBB-033912

- DTXSID801223786

- 55970-42-8

- EN300-206273

- 7P-087

- MFCD09054061

- (NE)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine

- 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, oxime, (Z)-

- (E)-N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine

- N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine

-

- MDL: MFCD09054061

- インチ: InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5+

- InChIKey: IUPMPNSDKOHWPJ-FNORWQNLSA-N

- ほほえんだ: CN1C=CC=C1/C=N/O

計算された属性

- せいみつぶんしりょう: 124.063662883Da

- どういたいしつりょう: 124.063662883Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 37.5Ų

じっけんとくせい

- ゆうかいてん: 146-148°

(E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB268911-5 g |

1-Methyl-1H-pyrrole-2-carbaldehyde oxime, 95%; . |

37110-15-9 | 95% | 5 g |

€696.70 | 2023-07-20 | |

| AN HUI ZE SHENG Technology Co., Ltd. | B015470-1g |

(E)-N-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)methanimine |

37110-15-9 | 97% | 1g |

¥1059.00 | 2023-09-15 | |

| Matrix Scientific | 045351-1g |

1-Methyl-1H-pyrrole-2-carbaldehyde oxime, >95% |

37110-15-9 | >95% | 1g |

$151.00 | 2023-09-11 | |

| abcr | AB268911-500mg |

1-Methyl-1H-pyrrole-2-carbaldehyde oxime, 95%; . |

37110-15-9 | 95% | 500mg |

€132.00 | 2025-02-20 | |

| Enamine | EN300-206273-0.1g |

N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine |

37110-15-9 | 0.1g |

$166.0 | 2023-09-16 | ||

| Chemenu | CM333216-1g |

(E)-N-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)methanimine |

37110-15-9 | 95%+ | 1g |

$229 | 2021-08-18 | |

| Life Chemicals | F2189-0168-2.5g |

(E)-N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine |

37110-15-9 | 95%+ | 2.5g |

$187.0 | 2023-09-06 | |

| abcr | AB268911-10 g |

1-Methyl-1H-pyrrole-2-carbaldehyde oxime, 95%; . |

37110-15-9 | 95% | 10 g |

€1,204.20 | 2023-07-20 | |

| TRC | M336540-50mg |

1-Methyl-1H-pyrrole-2-carbaldehyde Oxime |

37110-15-9 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-206273-0.5g |

N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine |

37110-15-9 | 0.5g |

$182.0 | 2023-09-16 |

(E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

37110-15-9 ((E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37110-15-9)(E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine

清らかである:99%/99%/99%/99%/99%

はかる:0.5g/1g/5g/10g/25g

価格 ($):515.0/667.0/1392.0/1942.0/2970.0